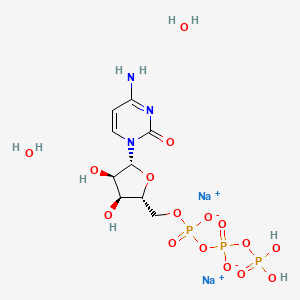

Cytidine-5'-triphosphate disodium salt dihydrate

Vue d'ensemble

Description

Cytidine-5’-triphosphate disodium salt dihydrate (CTP) is an antiviral drug that inhibits the synthesis of DNA, RNA, and protein . It is a synthetic nucleoside analog that has been modified to enhance its antiviral activity . It acts as a substrate for RNA synthesis . CTP also acts as a coenzyme during the synthesis of glycerophospholipids and glycosylation of proteins . It is made up of cytidine and three phosphate groups and can be a potent phosphate source .

Synthesis Analysis

In the formation of phosphatidylcholine (PC), CTP reacts with phosphocholine, via CTP:phosphocholine cytidylyltransferases, to produce CDP-choline and diphosphate . This is the rate-limiting step in PC synthesis and, as a pivotal step in cell proliferation, can be important in cancer . CTP also interacts with N-acylneuraminate, in a reaction mediated by N-acylneuraminate cytidylyltransferase, to generate an intermediate that is required for sialylation, namely CMP-N-acylneuraminic acid .Molecular Structure Analysis

The molecular formula of CTP is C9H16N3Na2O14P3 . It has a molecular weight of 527.12 g/mol . The InChI key for CTP is NFQMDTRPCFJJND-WFIJOQBCSA-L .Chemical Reactions Analysis

CTP prevents the action of aspartate carbamoyltransferase . This enzyme participates in pyrimidine biosynthesis . Like adenosine triphosphate (ATP), CTP serves as a molecule of high energy . It acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .Physical And Chemical Properties Analysis

CTP is a white crystalline powder . It is used in the radiolabeling of DNA restriction endonuclease fragments . It is recommended to store it at -20°C .Applications De Recherche Scientifique

- Summary of the Application : Cytidine-5’-triphosphate disodium salt dihydrate is a cation-permeable ligand gated ion channel (P2X purinergic receptor) agonist . P2X purinergic receptors are a family of cation-permeable ligand-gated ion channels that open in response to the binding of extracellular ATP. They play a role in various physiological processes such as synaptic transmission, inflammation, and pain sensation.

- Methods of Application : The specific methods of application can vary depending on the experimental design. Generally, it is used in in vitro studies involving cell cultures. The compound is typically dissolved in water and added to the cell culture medium .

- Summary of the Application : Cytidine-5’-triphosphate disodium salt dihydrate is used as an organic intermediate and pharmaceutical intermediate . An intermediate is a substance produced during the middle steps of a chemical reaction and is considered a stepping stone to the final product.

P2X Purinergic Receptor Agonist

Organic and Pharmaceutical Intermediate

Food Additive and Flavoring Agent

- Summary of the Application : Cytidine-5’-triphosphate disodium salt dihydrate can be used for the conversion of adenosine monophosphate (AMP) to adenosine diphosphate (ADP) in luminometry analysis .

- Methods of Application : The specific methods of application can vary depending on the experimental design. Generally, it is used in in vitro studies involving cell cultures. The compound is typically dissolved in water and added to the cell culture medium .

- Summary of the Application : Cytidine-5’-triphosphate disodium salt dihydrate can be used in the preparation of ribonucleotide 5’-triphosphate precursors stocks for large-scale RNA synthesis .

- Methods of Application : The specific methods of application can vary depending on the experimental design. Generally, it is used in in vitro studies involving cell cultures. The compound is typically dissolved in water and added to the cell culture medium .

- Summary of the Application : Cytidine-5’-triphosphate disodium salt dihydrate can be used to perform in vitro transcription .

- Methods of Application : The specific methods of application can vary depending on the experimental design. Generally, it is used in in vitro studies involving cell cultures. The compound is typically dissolved in water and added to the cell culture medium .

Conversion of Adenosine Monophosphate (AMP) to Adenosine Diphosphate (ADP) in Luminometry Analysis

Preparation of Ribonucleotide 5’-Triphosphate Precursors Stocks for Large-Scale RNA Synthesis

In Vitro Transcription

- Summary of the Application : Cytidine-5’-triphosphate disodium salt dihydrate is involved in the biosynthesis of tyvelose, a 3,6-dideoxyhexose found in the O-antigen of the surface lipopolysaccharides .

- Methods of Application : The specific methods of application can vary depending on the experimental design. Generally, it is used in in vitro studies involving cell cultures. The compound is typically dissolved in water and added to the cell culture medium .

- Results or Outcomes : The outcomes can vary depending on the specific experiment. In general, the biosynthesis of tyvelose can be measured using various analytical techniques, which can provide quantitative data on the reaction .

- Summary of the Application : Cytidine-5’-triphosphate disodium salt dihydrate can be used in the preparation of nucleotide stocks for large-scale RNA synthesis .

- Methods of Application : The specific methods of application can vary depending on the experimental design. Generally, it is used in in vitro studies involving cell cultures. The compound is typically dissolved in water and added to the cell culture medium .

- Results or Outcomes : The outcomes can vary depending on the specific experiment. In general, the preparation of nucleotide stocks can facilitate large-scale RNA synthesis .

- Summary of the Application : Cytidine-5’-triphosphate disodium salt dihydrate can be used for the conversion of adenosine monophosphate (AMP) to adenosine diphosphate (ADP) in luminometry analysis .

- Methods of Application : The specific methods of application can vary depending on the experimental design. Generally, it is used in in vitro studies involving cell cultures. The compound is typically dissolved in water and added to the cell culture medium .

- Results or Outcomes : The outcomes can vary depending on the specific experiment. In general, the conversion of AMP to ADP can be measured using a luminometer, which can provide quantitative data on the reaction .

Biosynthesis of Tyvelose

Preparation of Nucleotide Stocks for Large-Scale RNA Synthesis

Safety And Hazards

Orientations Futures

CTP is a cation-permeable ligand-gated ion channel (P2X purinergic receptor) agonist . It is also used as an organic intermediate, pharmaceutical intermediate, food additive, and flavoring agent . It has potential applications in the study of silver nanoclusters interaction and fluorescence emission experiments of copper (II)–2,6-bis (2-benzimidazolyl)pyridine complex .

Propriétés

IUPAC Name |

disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O14P3.2Na.2H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;2*1H2/q;2*+1;;/p-2/t4-,6-,7-,8-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSYTSUGTLJHPS-ODQFIEKDSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N3Na2O16P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CTP Disodium Dihydrate | |

CAS RN |

81012-87-5 | |

| Record name | Cytidine-5'-Triphosphate disodium salt dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

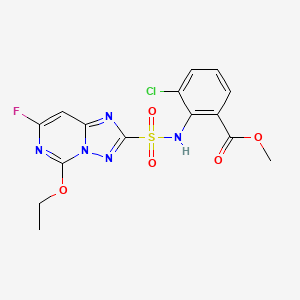

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

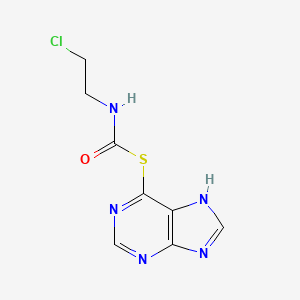

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.